Trifluoromethanesulfonyl chloride, also known as triflyl chloride, is a highly reactive organosulfur compound used primarily to introduce the trifluoromethanesulfonyl (triflyl) group.[1][2] This functional group is a key component in organic synthesis, valued for its ability to transform hydroxyl groups into excellent leaving groups, thereby facilitating nucleophilic substitution and cross-coupling reactions.[3][4] As a liquid with a boiling point of 29-32 °C, it is soluble in common aprotic organic solvents like dichloromethane and THF.[3][5] It serves as a more manageable, though still highly reactive, alternative to triflic anhydride for the preparation of triflates and triflamides, which are precursors in the development of pharmaceuticals and agrochemicals.[3][6]
Substituting Trifluoromethanesulfonyl chloride with more common sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) is often unfeasible due to significant differences in reactivity. The triflate group (-OTf) formed from triflyl chloride is an exceptionally potent leaving group, far exceeding the efficacy of tosylates (-OTs) and mesylates (-OMs).[7][8] This superior leaving group ability is critical for reactions involving unreactive substrates or when rapid reaction rates are required.[9] While triflic anhydride is also used to form triflates, triflyl chloride offers a different reactivity profile and handling considerations; it reacts vigorously with water but can be a more controlled reagent than the anhydride in certain applications, avoiding the formation of triflic acid as a direct byproduct.[4][10] The unique electrophilicity imparted by the CF3 group makes triflyl chloride indispensable for syntheses where the activation of hydroxyl groups via tosylation or mesylation is insufficient to drive a reaction to completion.[1]
The triflate anion, installed by Trifluoromethanesulfonyl chloride, is an exceptionally stable leaving group due to the strong inductive electron-withdrawal by the three fluorine atoms. This stability translates directly to dramatically increased reaction rates in solvolysis and substitution reactions compared to common alternatives. Quantitative studies of solvolysis rates show that alkyl triflates react approximately 10^4 to 10^5 times faster than the corresponding alkyl tosylates under identical conditions. For example, the relative rate of solvolysis for 2-adamantyl sulfonates is ~1 for mesylate, ~0.7 for tosylate, but ~3.6 x 10^4 for triflate, clearly demonstrating the kinetic advantage.
| Evidence Dimension | Relative Rate of Solvolysis (Leaving Group Efficacy) |
| Target Compound Data | Relative rate for triflate (CF3SO3-) is ~3.6 x 10^4 |
| Comparator Or Baseline | Tosylate (p-CH3C6H4SO3-): Relative rate of ~0.7 | Mesylate (CH3SO3-): Relative rate of ~1 |
| Quantified Difference | Triflate is ~51,400x faster than tosylate and ~36,000x faster than mesylate. |
| Conditions | Solvolysis of 2-adamantyl sulfonates in 97% trifluoroethanol (TFE) at 25 °C. |
For kinetically challenging reactions or those with unreactive substrates, using triflyl chloride to form a triflate is a necessary process choice to achieve viable reaction times and yields where tosylates or mesylates would fail.
The triflate anion, derived from Trifluoromethanesulfonyl chloride, imparts superior electrochemical stability, which is a critical parameter for high-performance electrolytes in batteries and supercapacitors.[11] In a direct comparison of ionic liquid-based biopolymer electrolytes, the triflate-based system exhibited a significantly wider electrochemical stability window than its hexafluorophosphate (PF6-) counterpart. The triflate-based electrolyte was stable up to 3.1 V, whereas the hexafluorophosphate-based system was only stable up to 2.90 V.[12] This enhanced stability is attributed to the charge delocalization within the triflate anion.[12]
| Evidence Dimension | Electrochemical Stability Window (LSV) |
| Target Compound Data | 3.1 V (from -1.50 V to 1.60 V) for triflate-based electrolyte |
| Comparator Or Baseline | 2.90 V (from -1.40 V to 1.50 V) for hexafluorophosphate-based electrolyte |
| Quantified Difference | 0.2 V (a 6.9% wider stable potential window) |
| Conditions | Linear Sweep Voltammetry (LSV) of a biopolymer electrolyte system composed of corn starch, a lithium salt, and an imidazolium-based ionic liquid with either a triflate or hexafluorophosphate anion. |
For developing next-generation energy storage devices, selecting a precursor like triflyl chloride to create triflate-based electrolytes provides a quantifiable advantage in operational voltage and stability, leading to improved device performance and longevity.[12]
While both Trifluoromethanesulfonyl chloride and triflic anhydride ((CF3SO2)2O) are used to synthesize triflates, they offer different process characteristics. Triflic anhydride is an extremely powerful electrophile and dehydrating agent, often reacting violently with water and protic solvents.[10][13] Triflyl chloride, while also highly reactive and water-sensitive, can provide greater selectivity and control in certain transformations. For example, in the synthesis of N-substituted triflamides, triflyl chloride can sometimes act as a chlorinating agent, a side reaction not typically observed with triflic anhydride.[6] However, for standard O-triflation of alcohols, triflyl chloride provides a more moderate reactivity profile, which can be advantageous for complex molecules with multiple sensitive functional groups, and avoids the in-situ generation of the superacid triflic acid as a byproduct, simplifying workup.[4]
| Evidence Dimension | Reactivity and Byproduct Profile |
| Target Compound Data | Acts as a powerful triflylating agent; byproduct is HCl (scavenged by base). |
| Comparator Or Baseline | Triflic Anhydride: Extremely reactive; byproduct is triflic acid (CF3SO3H), a superacid requiring neutralization. |
| Quantified Difference | Qualitative difference in byproduct handling and reactivity level. |
| Conditions | General synthetic conditions for O-triflation of alcohols in the presence of an amine base. |
Choosing triflyl chloride over triflic anhydride can be a strategic procurement decision to improve process control, manage exothermic events, and simplify the purification of acid-sensitive products by avoiding the generation of triflic acid.
Trifluoromethanesulfonyl chloride is the reagent of choice for converting phenols and ketone enolates into aryl and vinyl triflates. These triflates are excellent substitutes for halides in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The high reactivity of the triflate leaving group enables coupling with substrates where the analogous tosylates or mesylates would be completely unreactive.[3]
When attempting SN2 reactions on secondary, tertiary, or other sterically hindered alcohols, conversion to a tosylate or mesylate is often insufficient to promote substitution. The exceptional leaving group ability of the triflate group, installed using triflyl chloride, is powerful enough to enable these difficult transformations, providing access to complex molecular architectures that would otherwise be inaccessible.[9]
The demonstrated wide electrochemical stability window of the triflate anion makes it a superior component for electrolytes in energy storage devices.[12] Trifluoromethanesulfonyl chloride serves as a key precursor for synthesizing triflate salts and ionic liquids, which are then formulated into electrolytes that can operate at higher voltages without degradation, leading to devices with higher energy density and longer cycle life.[11][12]
Reaction of triflyl chloride with primary or secondary amines yields trifluoromethanesulfonamides (triflamides). The strong electron-withdrawing triflyl group significantly increases the acidity of the N-H proton, making these compounds useful as catalysts or components in pharmaceuticals and agrochemicals.[3][6]
Corrosive